
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” is a compound that has shown potential against Klebsiella pneumoniae . It was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline .
Synthesis Analysis
The compound was synthesized from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The compound has shown antibacterial activity against K. pneumoniae . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .
科学的研究の応用
Antibacterial Potential
- Antibacterial Activity Against Klebsiella pneumoniae : The compound has been studied for its antibacterial activity against Klebsiella pneumoniae, a pathogen known for causing community and nosocomial infections. It has shown potential in combating drug-resistant strains of this bacterium. The presence of the chloro atom in the compound improves its antibacterial efficacy, potentially acting on penicillin-binding protein and promoting cell lysis. This substance also demonstrates a favorable cytotoxic and mutagenicity profile, suggesting it could be a viable candidate for developing new antibacterial drugs (Cordeiro et al., 2020).
Chemical Structure Analysis
- Conformation Studies : Research has been conducted on the conformation of the N—H bond in structures similar to 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. These studies help in understanding the molecular geometry and bonding patterns, which are crucial for predicting the chemical behavior and potential applications of such compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Hydrogen Bond Properties
- Hydrogen Bond Analysis in Peptide Groups : The hydrogen bond properties of the peptide group in derivatives of acetamide, including this compound, have been analyzed. This study provides insights into the behavior of peptide groups in contributing to hydrogen bond interactions, which is vital for understanding protein structure and function (Mirzaei, Samadi, & Hadipour, 2010).
Pharmaceutical Applications
- Synthesis of Pharmaceuticals : The compound has been utilized in the synthesis of pharmaceuticals, particularly in developing new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. For example, derivatives of 2-(substituted phenoxy) acetamide, which include similar molecular structures, have been assessed for their efficacy against various diseases (Rani, Pal, Hegde, & Hashim, 2014).
Solvent Interaction Studies
- Solvatochromism and Hydrogen Bonding : The effects of bifurcate hydrogen bonds on the IR spectrum and dipole moment of compounds like N-(4-Methyl-2-nitrophenyl)acetamide in various solvents have been explored. These studies shed light on how solvents affect molecular properties, relevant for understanding solvent interactions in similar compounds (Krivoruchka et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSKPMFJTXMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196812-96-1 |
Source


|
| Record name | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

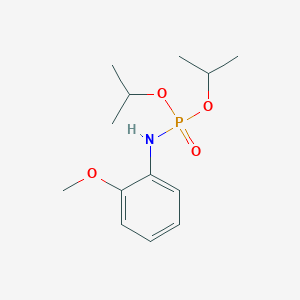
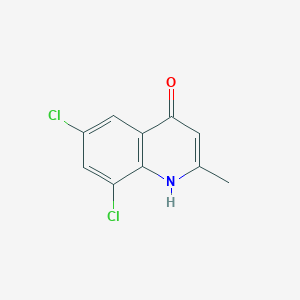
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)
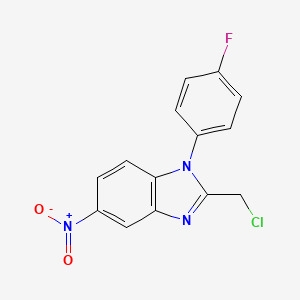
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)
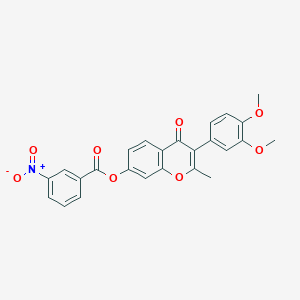
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)
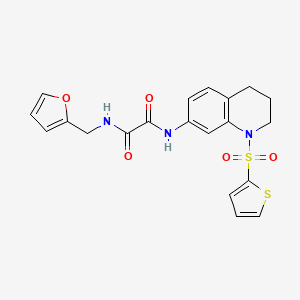
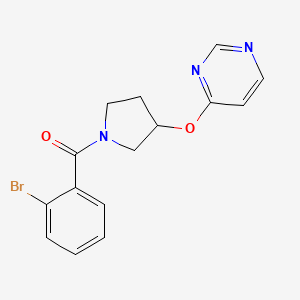
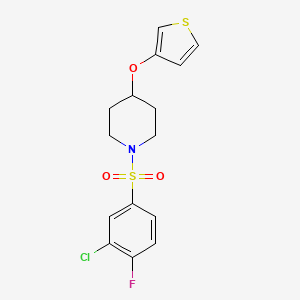
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)
